molecular formula C28H26N4O5S B2937688 7-({4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688056-02-2

7-({4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No. B2937688
CAS RN: 688056-02-2
M. Wt: 530.6
InChI Key: LUGJOKVOTIUCAS-UHFFFAOYSA-N
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Description

The compound “7-({4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one” is a complex organic molecule. It contains a piperazine moiety, which is a six-membered ring containing two nitrogen atoms . Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including cyclization, ring opening, and intermolecular cycloaddition . The specific reactivity of this compound would depend on its exact structure and the conditions under which it is used. Unfortunately, specific chemical reaction analysis for this compound is not available in the current literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Piperazine derivatives can have a wide range of properties, influenced by factors such as the presence of functional groups and the arrangement of atoms in the molecule . Unfortunately, specific physical and chemical property data for this compound is not available in the current literature.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel derivatives including quinazoline compounds have been synthesized and evaluated for their antimicrobial activities. Certain compounds displayed good to moderate activities against various microorganisms, showcasing the potential of quinazoline derivatives in developing antimicrobial agents (Bektaş et al., 2007).

Pharmacological Activity of Quinazoline Derivatives

Quinazoline derivatives have been studied for their pharmacological activities, including their potential as α1-Adrenoceptor antagonists. These compounds demonstrate significant effects in rat models, suggesting potential applications in cardiovascular diseases (Yen et al., 1996).

Antitumor and Antiviral Agents

A series of quinazoline derivatives have been synthesized and tested for antitumor and antiviral activities. Notably, some compounds exhibited broad-spectrum antitumor activity and moderate anti-HIV-1 potency, indicating their potential as therapeutic agents in cancer and viral infections (El-Sherbeny et al., 2003).

Antihypertensive Action and α1-Adrenoceptor Blockade

Research on DL-017, a quinazoline derivative, has shown its potential in reducing arterial pressure without significant reflex tachycardia or loss of autoregulation of cerebral blood flow. These properties suggest its suitability for chronic treatment of hypertension (Tsai et al., 2001).

Insecticidal Efficacy of Bis Quinazolinone Derivatives

The synthesis of novel bis quinazolinone derivatives and their insecticidal efficacy have been explored. These compounds offer potential as insecticides, expanding the utility of quinazoline derivatives into agricultural applications (El-Shahawi et al., 2016).

Antitumor Agents

Novel quinazoline derivatives containing piperazine analogs have demonstrated potent antiproliferative activities against various cancer cell lines. These findings indicate the potential of these compounds in cancer therapy (Li et al., 2020).

properties

IUPAC Name

7-[[4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O5S/c1-35-21-4-2-3-20(13-21)30-9-11-31(12-10-30)26(33)19-7-5-18(6-8-19)16-32-27(34)22-14-24-25(37-17-36-24)15-23(22)29-28(32)38/h2-8,13-15,22H,9-12,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUZUWPHHXATKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C6C(=CC5=NC4=S)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-({4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

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